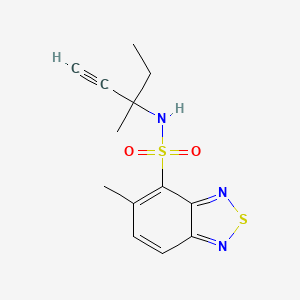
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMBT or Benzydamine, and it is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various conditions such as pain, inflammation, and infection.
Mechanism of Action
The mechanism of action of EMBT involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. EMBT selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 enzymes by EMBT results in a reduction of inflammation and pain without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
EMBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that EMBT inhibits the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity. In vivo studies have shown that EMBT reduces inflammation and pain in animal models of arthritis and periodontitis. EMBT has also been shown to have an analgesic effect by inhibiting the production of prostaglandins in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EMBT in lab experiments is its selectivity for COX-2 enzymes, which allows for the reduction of inflammation and pain without causing gastrointestinal side effects. EMBT is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of using EMBT in lab experiments is its potential for toxicity at high doses. Additionally, EMBT may interact with other drugs and medications, which could affect the results of experiments.
Future Directions
There are many potential future directions for research involving EMBT. One area of interest is the development of new formulations of EMBT for the treatment of specific conditions such as periodontitis and urinary tract infections. Another area of interest is the investigation of the potential use of EMBT as a plant growth regulator and pesticide in agriculture. Additionally, the development of new methods for the synthesis of EMBT could lead to improvements in its efficiency and yield. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of EMBT, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
EMBT is a chemical compound that has shown great promise in various fields due to its anti-inflammatory, analgesic, and antimicrobial properties. The synthesis method of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. EMBT selectively inhibits COX-2 enzymes, which results in a reduction of inflammation and pain without causing gastrointestinal side effects. EMBT has a number of potential applications in medicine, agriculture, and materials science, and further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. The resulting product is then treated with methyl iodide and sodium hydride to obtain EMBT. This synthesis method has been widely used in the pharmaceutical industry to produce EMBT in large quantities.
Scientific Research Applications
EMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EMBT has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the treatment of conditions such as arthritis, periodontitis, and urinary tract infections. In agriculture, EMBT has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, EMBT has been used as a corrosion inhibitor for metals and alloys.
properties
IUPAC Name |
5-methyl-N-(3-methylpent-1-yn-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-5-13(4,6-2)16-20(17,18)12-9(3)7-8-10-11(12)15-19-14-10/h1,7-8,16H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCMCUPDSOBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC2=NSN=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-[(2-chlorophenyl)imino]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6003491.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)

![1-(1-ethyl-3-piperidinyl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6003512.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6003514.png)
![2-[1-(cyclohexylmethyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6003522.png)
![2-(dimethylamino)-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003529.png)
